molecular formula C18H15N3OS3 B2502526 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-(phenylsulfanyl)propanamide CAS No. 477242-89-0

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-(phenylsulfanyl)propanamide

Katalognummer: B2502526
CAS-Nummer: 477242-89-0
Molekulargewicht: 385.52
InChI-Schlüssel: KEEHPWYOHHCDTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tricyclic core system (dodeca-1(9),2(6),4,7,10-pentaene) with two sulfur atoms (3,12-dithia) and two nitrogen atoms (5,10-diaza) in its heterocyclic framework. The structural complexity suggests applications in medicinal chemistry or materials science, though direct biological data are unavailable in the provided evidence. Its synthesis likely involves cyclization strategies and crystallographic validation using tools like SHELX .

Eigenschaften

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS3/c1-11-19-13-7-8-14-17(16(13)24-11)25-18(20-14)21-15(22)9-10-23-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHPWYOHHCDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. The starting materials often include aromatic amines and thiols, which undergo cyclization and substitution reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully monitored and controlled to prevent side reactions and degradation of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or remove oxygen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-(phenylsulfanyl)propanamide 3,12-dithia-5,10-diazatricyclo 11-methyl, phenylsulfanyl High lipophilicity, redox potential -
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 3,4,5,6,8,10-hexaazatricyclo 4-methoxyphenyl, phenyl Electron-rich, crystallographically validated
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide 4-chlorophenyl, N-hydroxy Antioxidant, DPPH scavenging

Research Findings and Implications

  • Structural Rigidity vs.
  • Sulfur vs. Nitrogen Effects: The dithia-diaza system may offer unique redox activity, distinct from the hexaazatricyclo compound’s nitrogen-dominated electronic profile .

Q & A

Q. How can the molecular structure of this compound be rigorously validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key steps include:

  • Growing high-quality crystals under controlled conditions (e.g., slow evaporation of a solvent mixture).
  • Collecting diffraction data using a synchrotron or laboratory X-ray source (e.g., Bruker APEX2 detector).
  • Refining the structure with software like SHELXL97, ensuring a low R-factor (<0.05) and high data-to-parameter ratio (>7:1) .
  • Cross-validating with spectroscopic data (e.g., NMR, FT-IR) to confirm functional groups and connectivity.

Q. What are the foundational synthetic routes for this compound?

Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry:

  • Core formation : Cyclocondensation of tetrazolo-pyrimidine precursors under reflux with catalysts like NaH or K₂CO₃ in DMF or dioxane .
  • Substituent introduction : Thioether linkages (e.g., phenylsulfanyl groups) are added via nucleophilic substitution or thiol-ene reactions under inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers assess its basic biological activity?

Methodological Answer: Initial screening includes:

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
  • Anti-inflammatory potential : ELISA-based measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can synthetic yields be optimized given conflicting reactivity of dithia-diazatricyclo moieties?

Methodological Answer:

  • Reaction condition screening : Use factorial design (e.g., 2³ experiments varying temperature, solvent polarity, and catalyst loading) to identify optimal parameters .
  • In situ monitoring : Employ HPLC or LC-MS to track intermediate stability and adjust reaction kinetics .
  • Protecting groups : Introduce temporary protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization .

Q. How to resolve discrepancies between computational modeling and experimental spectral data?

Methodological Answer:

  • Model refinement : Re-optimize geometries using higher-level theory (e.g., DFT/B3LYP/6-311+G(d,p) instead of semi-empirical methods like MOPAC) .
  • Solvent effects : Simulate NMR chemical shifts with COSMO-RS to account for solvent polarity .
  • Dynamic effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility missed in static models .

Q. What advanced techniques elucidate its mechanism of action in anticancer activity?

Methodological Answer:

  • Apoptosis pathways : Flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
  • Target identification : SILAC-based proteomics to identify binding partners in treated vs. untreated cells .
  • In vivo validation : Xenograft models in nude mice, monitoring tumor volume and metastatic spread via bioluminescence imaging .

Q. How can AI-driven methods improve its stability under physiological conditions?

Methodological Answer:

  • Degradation prediction : Train ML models (e.g., Random Forest) on existing hydrolysis data to predict vulnerable functional groups .
  • Formulation optimization : Use COMSOL Multiphysics to simulate drug-release kinetics from nanoparticle carriers .
  • Real-time adjustment : Implement AI-controlled reactors (e.g., closed-loop systems) to stabilize pH and temperature during synthesis .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and spectroscopic data on sulfur stereochemistry?

Methodological Answer:

  • SC-XRD validation : Re-examine the electron density map for dithia moieties; anisotropic displacement parameters may indicate disorder .
  • DFT-NMR comparison : Calculate theoretical NMR shifts for possible conformers and match with experimental data .
  • EXAFS spectroscopy : Probe sulfur coordination geometry using synchrotron-based X-ray absorption .

Q. Why do biological assays show variable potency across similar derivatives?

Methodological Answer:

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to identify critical functional groups .
  • Membrane permeability : Measure logP values (octanol-water) and use PAMPA assays to assess cellular uptake differences .
  • Metabolic stability : Perform liver microsome studies to compare oxidative degradation rates .

Tables for Key Data

Synthetic Optimization Parameters
Reaction Temperature
Catalyst
Solvent
Yield Range
Biological Activity Summary
Antimicrobial (MIC)
Anticancer (IC₅₀)
Anti-inflammatory (TNF-α)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.